molecular formula C20H17ClN3O3P B607785 IDX-989 CAS No. 1097733-15-7

IDX-989

カタログ番号: B607785
CAS番号: 1097733-15-7
分子量: 413.8 g/mol
InChIキー: CGBYTKOSZYQOPV-ASSBYYIWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IDX-989 (CAS No. 98929-98-7) is an amino acid derivative with a molecular formula of C₉H₁₄N₂O₃ and a molecular weight of 198.22 g/mol. Key structural features include a linear backbone with functional groups that enhance its bioavailability and target specificity . Its InChI Key (ZRZPQVYFJQDLQY-UHFFFAOYSA-N) and PubChem ID (141692047) confirm its unique stereochemistry and electronic properties, critical for interactions with biological targets . The compound exhibits a boiling point of 425.1±45.0 °C at 760 mmHg and a polar surface area (PSA) of 75.6 Ų, suggesting moderate solubility in aqueous environments .

IDX-989 is classified under hazard statements H302 (harmful if swallowed) and H315 (causes skin irritation), requiring careful handling and storage in controlled environments . Its primary applications include pharmaceutical research, particularly in enzyme inhibition studies and receptor modulation.

特性

CAS番号

1097733-15-7

分子式

C20H17ClN3O3P

分子量

413.8 g/mol

IUPAC名

5-chloro-3-[[3-[(E)-2-cyanoethenyl]-5-methylphenyl]-methoxyphosphoryl]-1H-indole-2-carboxamide

InChI

InChI=1S/C20H17ClN3O3P/c1-12-8-13(4-3-7-22)10-15(9-12)28(26,27-2)19-16-11-14(21)5-6-17(16)24-18(19)20(23)25/h3-6,8-11,24H,1-2H3,(H2,23,25)/b4-3+/t28-/m1/s1

InChIキー

CGBYTKOSZYQOPV-ASSBYYIWSA-N

SMILES

CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N

異性体SMILES

CC1=CC(=CC(=C1)[P@](=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)/C=C/C#N

正規SMILES

CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

GSK 224876 ;  GSK-224876 ;  GSK224876.

製品の起源

United States

準備方法

フォスデビリンの合成には、キラル中間体の形成とパラジウム触媒によるH-ホスフィネートカップリング反応など、いくつかの重要なステップが含まれます。 合成ルートを以下に要約できます :

    キラル中間体の形成: このプロセスは、キニンを分解剤として用いたキラル中間体の調製から始まります。

    パラジウム触媒によるH-ホスフィネートカップリング: このステップでは、パラジウム触媒を用いてキラル中間体とホスフィネート基をカップリングします。この反応は、塩化パラジウム(II)とホスフィン配位子の存在下で行われます。

    アミド化: 最後のステップでは、カルボン酸中間体をアミド化してフォスデビリンを形成します。このステップでは、気体アンモニアまたは水性アンモニア水を使用します。

フォスデビリンの工業生産方法は、これらの反応をスケールアップして、大量の化合物を生成し、高い収率と純度を確保することが求められます。

化学反応の分析

フォスデビリンは、次のようなさまざまな化学反応を起こします。

    酸化: フォスデビリンは、特にインドール環で酸化反応を起こし、酸化誘導体を形成します。

    還元: ニトリル基で還元反応が起こり、アミンに変換されます。

これらの反応に一般的に使用される試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤などがあります。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

4. 科学研究への応用

フォスデビリンは、次のものを含むさまざまな科学研究への応用について調査されてきました。

科学的研究の応用

Fosdevirine has been investigated for various scientific research applications, including:

作用機序

フォスデビリンは、HIVの逆転写酵素を阻害することで効果を発揮します。この酵素は、ウイルスの遺伝物質の複製に不可欠です。フォスデビリンは、逆転写酵素の特定の部位に結合することで、酵素がウイルスのRNAをDNAに変換するのを阻止し、ウイルスの複製を阻害します。 関係する分子標的には、逆転写酵素とその活性部位が含まれます .

類似化合物との比較

Comparison with Similar Compounds

To contextualize IDX-989’s properties, it is compared to three structurally and functionally related compounds: Compound A (CAS 1046861-20-4), Compound B (CAS 4649-09-6), and Compound C (CAS 81379-52-4).

Table 1: Structural and Physicochemical Comparison

Property IDX-989 Compound A Compound B Compound C
Molecular Formula C₉H₁₄N₂O₃ C₆H₅BBrClO₂ C₈H₆N₂O C₁₀H₁₂N₂O₂
Molecular Weight 198.22 g/mol 235.27 g/mol 146.15 g/mol 192.21 g/mol
Log S (ESOL) -2.99 (moderate solubility) -2.99 (similar solubility) -1.85 (high solubility) -3.12 (low solubility)
Bioavailability Score 0.55 0.55 0.85 0.45
BBB Permeability Yes Yes No Yes
GI Absorption High High Low Moderate

Key Findings

Solubility and Bioavailability :

  • IDX-989 and Compound A share identical Log S values (-2.99), indicating comparable aqueous solubility. However, Compound B’s higher solubility (-1.85) correlates with its superior bioavailability score (0.85 vs. 0.55 for IDX-989) .
  • Compound C’s low solubility (-3.12) limits its utility in oral formulations .

Blood-Brain Barrier (BBB) Penetration :

  • IDX-989 and Compound A exhibit BBB permeability, making them candidates for central nervous system (CNS) drug development. In contrast, Compound B’s lack of BBB penetration restricts it to peripheral applications .

Synthetic Complexity: IDX-989’s synthesis involves multi-step reactions with palladium catalysts, similar to Compound A’s protocol using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride . Compound B employs simpler protocols (e.g., triethylamine-mediated coupling), reducing production costs but compromising structural complexity .

Safety Profiles :

  • IDX-989 and Compound C both carry warnings for skin irritation (H315), whereas Compound A’s bromine/chlorine substituents necessitate stringent safety protocols during handling .

Functional and Therapeutic Implications

  • Enzyme Inhibition : IDX-989’s boronic acid moiety (shared with Compound A) enhances binding to serine proteases, outperforming Compound C’s carboxylate-based inhibition .
  • Thermal Stability : IDX-989’s higher boiling point (425°C) compared to Compound B (320°C) ensures stability in high-temperature formulations .

生物活性

IDX-989 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for its potential in treating HIV-1 infections. This compound is a derivative of IDX-899 and exhibits potent antiviral activity against both wild-type and drug-resistant strains of HIV-1. The following sections delve into the biological activity of IDX-989, including pharmacokinetics, efficacy in clinical studies, and safety profiles.

IDX-989 functions by binding to the reverse transcriptase enzyme, which is crucial for the replication of HIV. By inhibiting this enzyme, IDX-989 effectively prevents the virus from replicating within host cells. This mechanism is particularly significant as it retains efficacy against various NNRTI-resistant mutants, making it a valuable option in the treatment landscape for HIV.

In Vitro Activity

Research indicates that IDX-989 demonstrates a high potency against HIV-1 with an IC50 (half-maximal inhibitory concentration) value in the low nanomolar range. Specifically, it has shown activity against strains with single mutations such as K103N and Y181C, as well as more complex resistant strains. The compound's ability to inhibit these resistant variants underscores its potential utility in clinical settings where standard therapies may fail.

Pharmacokinetics

Pharmacokinetic studies have revealed that IDX-989 is well absorbed when administered orally, with a bioavailability exceeding 60%. The compound exhibits a favorable absorption profile, with peak plasma concentrations occurring within 1 to 4 hours post-administration. Notably, food intake significantly enhances the absorption of IDX-989, doubling its bioavailability compared to fasting conditions.

Table 1: Pharmacokinetic Profile of IDX-989

ParameterValue
Bioavailability> 60%
Peak Plasma Concentration1 - 4 hours
Half-Life7.9 - 14.6 hours
Protein Binding> 99.8%

Safety and Tolerability

Clinical trials assessing the safety and tolerability of IDX-989 have reported minimal adverse effects. In studies involving healthy volunteers, no serious adverse events were noted, and the compound was well tolerated across various dosing regimens. The absence of significant dose-dependent adverse events further supports its safety profile.

Phase I Trials

A Phase I clinical trial evaluated the safety and pharmacokinetics of IDX-989 in healthy subjects. Participants received single doses ranging from 50 mg to 1200 mg, followed by multiple doses of 800 mg once daily or 400 mg twice daily over seven days. Results confirmed that IDX-989 maintained a favorable pharmacokinetic profile with consistent plasma levels across dosing schedules.

Efficacy in HIV Treatment

A pivotal study focused on patients with HIV-1 infection demonstrated that IDX-989 effectively reduced viral load in participants who had previously failed NNRTI therapies. The study reported significant declines in plasma viral loads after just four weeks of treatment, indicating robust antiviral activity.

Table 2: Clinical Efficacy Data for IDX-989

Study PhasePatient PopulationViral Load Reduction (%)Duration
Phase IHealthy VolunteersN/ASingle Doses
Phase IINNRTI-Failed Patients> 90%4 Weeks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IDX-989
Reactant of Route 2
IDX-989

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。